molecular formula C14H12Br2N4 B12520397 1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)

1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)

Cat. No.: B12520397
M. Wt: 396.08 g/mol
InChI Key: CYBGTPOYGIPATC-UHFFFAOYSA-N
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Description

1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic compound characterized by the presence of two imidazole rings connected via a dibromo-substituted phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The imidazole rings can participate in redox reactions.

    Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.

Scientific Research Applications

1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,1’-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole): Similar structure but with methyl groups instead of bromine atoms.

    1,1’-((2,5-Dichloro-1,4-phenylene)bis(methylene))bis(1H-imidazole): Chlorine atoms replace the bromine atoms.

Uniqueness

The presence of bromine atoms in 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) imparts unique reactivity and potential for further functionalization compared to its methyl and chloro analogs .

Properties

Molecular Formula

C14H12Br2N4

Molecular Weight

396.08 g/mol

IUPAC Name

1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole

InChI

InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2

InChI Key

CYBGTPOYGIPATC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br

Origin of Product

United States

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